molecular formula C23H20O10 B14389160 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate CAS No. 89473-35-8

2-(3,4-Dimethoxyphenyl)-4-oxo-4H-1-benzopyran-5,7,8-triyl triacetate

Cat. No.: B14389160
CAS No.: 89473-35-8
M. Wt: 456.4 g/mol
InChI Key: XTQGFPYLAWOABM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate typically involves multiple steps. One common method includes the use of 3,4-dimethoxyphenylacetic acid as a starting material. This compound undergoes a series of reactions, including esterification, cyclization, and acetylation, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is designed to be scalable for large-scale production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a hydroxy derivative .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways can vary depending on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxyphenethylamine
  • 3,4-Dimethoxyphenylacetonitrile

Uniqueness

What sets 2-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromene-5,7,8-triyl triacetate apart is its unique structure, which combines the chromene core with multiple acetyl groups. This structure imparts distinct chemical properties and potential biological activities that are not found in the similar compounds listed above .

Properties

CAS No.

89473-35-8

Molecular Formula

C23H20O10

Molecular Weight

456.4 g/mol

IUPAC Name

[7,8-diacetyloxy-2-(3,4-dimethoxyphenyl)-4-oxochromen-5-yl] acetate

InChI

InChI=1S/C23H20O10/c1-11(24)30-19-10-20(31-12(2)25)22(32-13(3)26)23-21(19)15(27)9-17(33-23)14-6-7-16(28-4)18(8-14)29-5/h6-10H,1-5H3

InChI Key

XTQGFPYLAWOABM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC(=C(C2=C1C(=O)C=C(O2)C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC(=O)C

Origin of Product

United States

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